molecular formula C24H22N2O6S B10880258 3,4,5-trimethoxy-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide

3,4,5-trimethoxy-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide

Cat. No.: B10880258
M. Wt: 466.5 g/mol
InChI Key: AXGWJJLDQINRMV-UHFFFAOYSA-N
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Description

N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of methoxy groups attached to both the dibenzo[b,d]furan and trimethoxybenzoyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA typically involves a multi-step process:

    Formation of 2-METHOXYDIBENZO[B,D]FURAN: This intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of 3,4,5-TRIMETHOXYBENZOYL Chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride or oxalyl chloride.

    Coupling Reaction: The final step involves the reaction of 2-METHOXYDIBENZO[B,D]FURAN with 3,4,5-TRIMETHOXYBENZOYL chloride in the presence of a base such as triethylamine, followed by the addition of thiourea to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)UREA: Similar structure but lacks the thiourea moiety.

    N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)THIOCARBAMATE: Contains a thiocarbamate group instead of thiourea.

Uniqueness

N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N’-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is unique due to the presence of both methoxy groups and the thiourea moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22N2O6S

Molecular Weight

466.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]benzamide

InChI

InChI=1S/C24H22N2O6S/c1-28-19-11-15-14-7-5-6-8-17(14)32-18(15)12-16(19)25-24(33)26-23(27)13-9-20(29-2)22(31-4)21(10-13)30-3/h5-12H,1-4H3,(H2,25,26,27,33)

InChI Key

AXGWJJLDQINRMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

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